Z-Thr-OBzl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14(21)17(18(22)24-12-15-8-4-2-5-9-15)20-19(23)25-13-16-10-6-3-7-11-16/h2-11,14,17,21H,12-13H2,1H3,(H,20,23)/t14-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKUVUJWFDXTMS-PBHICJAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801194670 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16597-50-5 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16597-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801194670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Threonine, N-[(phenylmethoxy)carbonyl]-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Z Thr Obzl and Its Derivatives
Classical and Modern Approaches to Z-Protection
The benzyloxycarbonyl (Z or Cbz) group is a well-established and widely used protecting group for the α-amino functionality of amino acids. creative-peptides.com Its popularity stems from the ease of its introduction, the crystalline and stable nature of the resulting Z-protected amino acids, and its resistance to racemization during activation for peptide bond formation. creative-peptides.com The Z-group is stable under basic and mildly acidic conditions but can be readily removed by methods such as catalytic hydrogenolysis (H₂/Pd) or treatment with strong acids like HBr in acetic acid. creative-peptides.comug.edu.pl
Detailed Reaction Pathways for Z-Group Introduction
The most common method for the introduction of the Z-group onto the amino function of threonine is the Schotten-Baumann reaction. This involves the acylation of the amino acid with benzyl (B1604629) chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under alkaline conditions.
The reaction pathway proceeds via the nucleophilic attack of the deprotonated amino group of threonine on the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out in a biphasic system of an organic solvent and water, with a base such as sodium hydroxide (B78521) or sodium carbonate used to maintain an alkaline pH. The base serves two primary purposes: it deprotonates the amino group, increasing its nucleophilicity, and it neutralizes the hydrochloric acid formed as a byproduct, driving the reaction to completion.
Mechanism of Z-Group Introduction:
Deprotonation: The amino group of threonine is deprotonated by the base (e.g., OH⁻).
Nucleophilic Attack: The resulting free amino group acts as a nucleophile, attacking the carbonyl carbon of benzyl chloroformate.
Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating the chloride ion to form the stable carbamate (B1207046) linkage of the Z-protected threonine.
A summary of typical reagents and conditions is presented in the table below.
| Reagent | Base | Solvent System | Temperature | Typical Outcome |
| Benzyl chloroformate | NaOH | Water / Dioxane | 0-5 °C | High yield, clean reaction |
| Benzyl chloroformate | Na₂CO₃ | Water / Ether | 0-5 °C | Effective for controlling pH |
| Benzyl 2,4,5-trichlorophenyl carbonate | Triethylamine (TEA) | DMF or CH₂Cl₂ | Room Temp | Milder, avoids corrosive HCl byproduct |
| N-(Benzyloxycarbonyloxy)succinimide | NaHCO₃ | Water / Acetonitrile | Room Temp | Good for acid-sensitive substrates |
Optimization of Z-Protection for Threonine Residues
Threonine presents a unique challenge due to the presence of a β-hydroxyl group and steric hindrance from its side chain. researchgate.netthieme.de These factors can influence the efficiency of the N-protection reaction. Optimization strategies are crucial to maximize yield and prevent side reactions, such as the formation of O-acylated byproducts or racemization.
Key optimization parameters include:
pH Control: Maintaining the reaction pH between 9 and 10 is critical. A lower pH reduces the nucleophilicity of the amino group, slowing the reaction, while a higher pH can lead to the rapid hydrolysis of the benzyl chloroformate reagent.
Temperature: The reaction is typically conducted at low temperatures (0–5 °C) to control its exothermic nature and minimize side reactions, including the potential for racemization and hydrolysis of the reagent. wiley-vch.de
Reagent Addition: Slow, portion-wise addition of benzyl chloroformate and the base simultaneously helps to maintain the optimal pH and temperature throughout the reaction, preventing localized excesses of either reagent.
Solvent Choice: The choice of solvent can impact the solubility of the amino acid and reagents. A biphasic system like water/dioxane or water/ether is common, allowing for the separation of the product from inorganic salts.
For sterically hindered amino acids like threonine, ensuring complete reaction may require slightly longer reaction times or the use of more reactive acylation agents under carefully controlled conditions to avoid side-product formation. researchgate.netnih.gov
Benzyl Esterification Techniques for Carboxylic Acid Protection
The benzyl (Bzl) ester is a common choice for protecting the carboxylic acid group of amino acids. It is orthogonal to the widely used Fmoc N-terminal protecting group and can be cleaved under conditions similar to those used for the Z-group, primarily catalytic hydrogenolysis, which yields the free carboxylic acid and toluene (B28343). biosynth.com
Direct Esterification Methods
The most prevalent method for the direct synthesis of amino acid benzyl esters is the Fischer-Speier esterification. researchgate.netresearchgate.net This acid-catalyzed reaction involves treating the N-protected amino acid (Z-Thr-OH) with a large excess of benzyl alcohol, which serves as both a reactant and a solvent.
The reaction is an equilibrium process, and to achieve high conversion, the water formed as a byproduct must be continuously removed. researchgate.net This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus. unimi.it
Common conditions for Fischer-Speier esterification:
Catalyst: A strong acid catalyst, most commonly p-toluenesulfonic acid (p-TsOH), is used in slightly more than one equivalent. unimi.it The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity, and also forms a stable, crystalline p-toluenesulfonate salt with the resulting amino acid ester, facilitating its isolation. unimi.it
Solvent: A solvent that forms a low-boiling azeotrope with water is required. While benzene (B151609) was historically used, it has been largely replaced by safer alternatives due to its toxicity. researchgate.netnih.gov
Transesterification Strategies
Transesterification is an alternative, though less common, route for preparing benzyl esters from other, more readily available esters (e.g., methyl or ethyl esters). This method involves reacting the Z-threonine methyl or ethyl ester with benzyl alcohol in the presence of an acid or base catalyst. The equilibrium is driven toward the product by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol (methanol or ethanol) by distillation. While viable, this two-step approach (esterification to a simple alkyl ester followed by transesterification) is generally less direct than the Fischer-Speier method for preparing Z-Thr-OBzl.
Comparative Analysis of Esterification Reagents and Conditions
The selection of reagents and, particularly, the solvent for Fischer-Speier esterification has a significant impact on reaction efficiency, product purity, and the preservation of stereochemical integrity. researchgate.net High reaction temperatures, especially when using certain solvents, can lead to racemization. nih.gov
A comparative analysis of common azeotroping solvents is presented below.
| Solvent | Boiling Point of Azeotrope (°C) | Advantages | Disadvantages | Racemization Risk |
| Benzene | 69.3 | Effective water removal | Highly toxic and carcinogenic; avoided in modern synthesis researchgate.netnih.gov | Low to moderate |
| Toluene | 85 | Less toxic than benzene | Higher boiling point can lead to racemization, especially with sensitive amino acids researchgate.netunimi.it | Moderate to high |
| Cyclohexane (B81311) | 69.5 | Low toxicity; effective water removal; low racemization risk unimi.it | May have lower solvating power for some substrates | Low |
| 2-Methyltetrahydrofuran (B130290) (Me-THF) | 79-80 | "Green" ether solvent; good for problematic amino acids like Met, Arg, Trp nih.gov | Can potentially decompose under strongly acidic conditions | Low |
For many standard amino acids, cyclohexane has emerged as an excellent replacement for benzene, offering efficient water removal without significant racemization. unimi.it However, for more polar or "problematic" amino acids, greener ether solvents like 2-methyltetrahydrofuran (Me-THF) have proven effective, yielding enantiomerically pure products in good yields. nih.gov
Synthesis of Specific this compound Derivatives and Analogs
The strategic placement of protecting groups on this compound, namely the benzyloxycarbonyl (Z) group on the amine and the benzyl (Bzl) ester on the carboxyl group, leaves the side-chain hydroxyl group available for targeted modifications. This feature allows for the synthesis of a diverse array of derivatives and analogs for specialized applications in peptide chemistry.
The synthesis of O-acylated threonine derivatives, generically represented as Z-Thr(O)-OBzl where '(O)' signifies modification at the side-chain oxygen, is a key step in the creation of peptides with specialized functionalities. While specific literature detailing the synthesis of a generic "Z-Thr(O)-OBzl" for carbonylated peptide synthesis is highly specialized, the general principle involves the esterification of the secondary hydroxyl group of this compound.
This derivatization is significant as it introduces a carbonyl group (as part of an ester or another acyl group) onto the threonine side chain. This modification can serve multiple purposes in advanced peptide synthesis:
Introduction of a Reactive Handle: The new ester linkage can be a site for further chemical transformations.
Mimicking Post-Translational Modifications: O-acylation can mimic natural modifications, enabling the study of protein function.
Altering Peptide Conformation: The bulky side-chain ester can induce specific secondary structures in the resulting peptide.
The synthesis would typically proceed by reacting this compound with an activated carboxylic acid (like an acid chloride or anhydride) in the presence of a suitable base to facilitate the esterification of the hydroxyl group.
The synthesis of complex threonine analogs often requires orthogonal protection strategies to differentiate the side-chain hydroxyl group from other functionalities. The preparation of derivatives like Z-Thr(Amda)-OBzl and Z-Thr(Atda)-OBzl points toward the use of acetal-based protecting groups to form dioxolane rings, which effectively shield the hydroxyl and amine groups of a secondary amino alcohol moiety. Although the specific reagents "Amda" and "Atda" are not commonly cited, they represent precursors for forming substituted dioxolane rings, a common strategy for protecting diol systems.
The general synthetic approach involves reacting a diol system with an aldehyde or ketone under acidic conditions. In the context of threonine, this would involve a derivative where the side-chain hydroxyl group and another proximal functional group are converted into a cyclic acetal (B89532) or ketal. This dioxolane ring structure provides robust protection under various reaction conditions but can be removed selectively, making such analogs valuable building blocks for complex peptide architectures.
The this compound molecule is an excellent scaffold for site-selective modifications due to its single, unprotected hydroxyl group. This functional group serves as a versatile handle for introducing a wide range of chemical moieties to build advanced peptide constructs. The Z (benzyloxycarbonyl) and Bzl (benzyl) groups protect the N-terminus and C-terminus, respectively, directing any modification to the side-chain hydroxyl. adventchembio.com
Methods for derivatization include:
Etherification: Forming an ether linkage by reacting the hydroxyl group with alkyl halides.
Esterification: Acylating the hydroxyl group with various carboxylic acids to introduce new functional groups.
Conjugation: Attaching larger molecules, such as fluorescent probes, cross-linkers, or moieties that enhance solubility or stability.
These modifications are instrumental in creating peptide-conjugates with novel properties for applications in medicinal chemistry and materials science. rsc.org For instance, attaching specific side chains can influence peptide folding, receptor binding affinity, or metabolic stability.
Enzymatic glycosylation offers a highly specific and sustainable method for synthesizing glycosylated peptides and amino acids, which often exhibit improved solubility, stability, and bioactivity. mdpi.com This biotechnological approach uses enzymes like glycosyltransferases or glycosidases to catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. mdpi.com
In the context of this compound, the side-chain hydroxyl group is a prime target for enzymatic glycosylation. The process would involve:
Acceptor Substrate: this compound acts as the acceptor molecule.
Glycosyl Donor: An activated sugar, such as a sugar nucleotide, provides the carbohydrate moiety.
Enzyme Catalyst: A specific glycosyltransferase recognizes both the acceptor and donor to facilitate the transfer of the sugar to the threonine side chain.
This chemoenzymatic strategy allows for the creation of novel glyco-amino acid building blocks that can be incorporated into peptides to study the effects of glycosylation on peptide structure and function. researchgate.net The table below outlines enzymes relevant to this process.
| Enzyme Type | Function & Application in Glycosylation | Potential Sugar Donors |
| Glycosyltransferases | Catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule. mdpi.comnih.gov | Sugar Nucleotides (e.g., UDP-glucose, GDP-mannose) |
| Glycosidases | Can be used for synthesis (transglycosylation) under specific conditions, transferring a sugar from one glycoside to another acceptor. mdpi.com | Glycosides, Oligosaccharides |
| Glycosynthases | Engineered glycosidases that catalyze glycosylation without the risk of hydrolyzing the product. mdpi.com | Activated Sugar Fluorides |
Purification and Characterization of Synthetic this compound
Achieving high purity of this compound after synthesis is critical for its use in subsequent applications like peptide synthesis. adventchembio.com Chromatographic techniques are indispensable for isolating the target compound from unreacted starting materials, by-products, and other impurities. column-chromatography.com
Column Chromatography: This is a fundamental and widely used preparative technique for purifying gram-to-kilogram quantities of compounds. column-chromatography.com For this compound, a typical setup involves a glass column packed with a stationary phase, most commonly silica (B1680970) gel. The crude reaction mixture is loaded onto the column, and a mobile phase (a solvent or mixture of solvents) is passed through. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. column-chromatography.comnih.gov Polar impurities tend to adhere more strongly to the silica gel, while the less polar this compound elutes more quickly with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and speed compared to traditional column chromatography. jsmcentral.org It is used in two main capacities:
Analytical HPLC: Used to assess the purity of the synthesized this compound by separating components of a small sample and detecting them as they elute from the column. This provides a quantitative measure of purity.
Preparative HPLC: Used to purify larger quantities of the compound to a very high degree (>98%). lcms.cz While more expensive, it is the method of choice when exceptional purity is required for sensitive applications. lcms.cz
The table below summarizes the primary chromatographic methods used for this compound purification.
| Chromatographic Technique | Principle of Separation | Common Stationary Phase | Primary Application |
| Column Chromatography | Differential adsorption to a solid stationary phase. nih.gov | Silica Gel | Large-scale primary purification. column-chromatography.com |
| Thin-Layer Chromatography (TLC) | Separation on a flat plate coated with adsorbent; used for reaction monitoring and solvent system optimization. jsmcentral.org | Silica Gel on Glass/Aluminum | Rapid analysis and method development. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a liquid mobile phase and a packed column stationary phase. jsmcentral.org | Reversed-Phase (e.g., C18) or Normal-Phase (Silica) | High-purity isolation (Preparative) and purity analysis (Analytical). nih.govlcms.cz |
Spectroscopic and Analytical Methods for Structural Elucidation
The definitive identification and confirmation of the chemical structure of this compound, along with the assessment of its purity, rely on a combination of advanced spectroscopic and analytical methodologies. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound, ensuring its identity and quality for synthetic applications. The primary methods employed for the structural elucidation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment, connectivity, and stereochemistry of the atoms in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays a series of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, protons attached to the aromatic rings of the benzyloxycarbonyl (Z) and benzyl (Bzl) groups are expected to resonate in the downfield region (typically 7.3-7.4 ppm) due to the deshielding effect of the aromatic ring currents. Protons adjacent to electronegative atoms like oxygen and nitrogen also appear at characteristic chemical shifts.
Based on the structure of this compound, the expected ¹H NMR chemical shifts are detailed in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C₆H₅-CH₂ (Z group) | ~5.1 | Singlet (s) | Methylene protons of the Z protecting group. |
| C₆H₅-CH₂ (Bzl ester) | ~5.2 | Singlet (s) | Methylene protons of the benzyl ester group. |
| Aromatic protons (Z & Bzl) | ~7.3-7.4 | Multiplet (m) | 10 protons from the two phenyl rings. |
| NH | ~5.5-5.9 | Doublet (d) | Amide proton, coupling with the α-proton. |
| α-CH | ~4.3-4.5 | Multiplet (m) | Alpha-proton of the threonine backbone. |
| β-CH | ~4.1-4.3 | Multiplet (m) | Beta-proton of the threonine backbone. |
| γ-CH₃ | ~1.2-1.3 | Doublet (d) | Methyl protons of the threonine side chain. |
| OH | Variable | Broad Singlet (br s) | Hydroxyl proton; shift is concentration and solvent dependent. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Carbonyl carbons of the ester and carbamate groups are characteristically found far downfield.
Expected chemical shifts for the carbon atoms in this compound are outlined below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170-172 |
| C=O (Carbamate) | ~156-157 |
| Aromatic Carbons | ~127-136 |
| C₆H₅-CH₂ (Z group) | ~67 |
| C₆H₅-CH₂ (Bzl ester) | ~67-68 |
| β-CH | ~67-68 |
| α-CH | ~59-60 |
| γ-CH₃ | ~20-21 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₁₉H₂₁NO₅). The calculated monoisotopic mass for this compound is 343.1420 Da.
When subjected to ionization techniques like Electrospray Ionization (ESI), the molecule typically forms a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 344.1492. Fragmentation patterns observed in tandem MS/MS experiments can further confirm the structure by showing characteristic losses of the protecting groups.
| Ion | Formula | Calculated m/z | Fragment Lost |
| [M+H]⁺ | C₁₉H₂₂NO₅⁺ | 344.1492 | - |
| [M-C₇H₇]⁺ | C₁₂H₁₅NO₅⁺ | 253.0923 | Benzyl radical (from ester) |
| [M-C₇H₆O]⁺ | C₁₂H₁₅NO₄⁺ | 237.0974 | Benzyl alcohol |
| [M-C₈H₈O₂]⁺ | C₁₁H₁₃NO₃⁺ | 207.0895 | Benzyloxycarbonyl group related fragment |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Benzyl/Tropylium ion |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental chromatographic technique used to assess the purity of the synthesized this compound. A reversed-phase HPLC method, often using a C18 column, is typically employed. The compound is dissolved in a suitable solvent and injected into the HPLC system. Elution is carried out using a gradient of aqueous and organic solvents (e.g., water and acetonitrile), and detection is commonly performed with a UV detector, as the aromatic rings in the Z and Bzl groups absorb UV light strongly (typically around 254 nm). A pure sample of this compound should yield a single, sharp peak, and the area of this peak relative to the total area of all peaks in the chromatogram is used to quantify its purity, which is often reported to be greater than 98%. nih.gov
Furthermore, chiral HPLC methods can be developed to determine the enantiomeric purity of the compound. buyersguidechem.com This is critical to ensure that the desired L-stereoisomer is present and that no racemization has occurred during synthesis or purification. buyersguidechem.com
Compound Names Table
| Abbreviation/Trivial Name | Systematic Name |
| This compound | (2S,3R)-benzyl 2-((benzyloxy)carbonylamino)-3-hydroxybutanoate |
| Acetonitrile | Ethanenitrile |
| Water | Oxidane |
Applications of Z Thr Obzl in Complex Peptide Synthesis and Chemical Biology
Role as a Protected Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for the stepwise assembly of peptides on an insoluble polymer support csic.esbachem.com. Protected amino acid building blocks are sequentially coupled to the growing peptide chain csic.esbachem.com. Z-Thr-OBzl, with its protected amino and carboxyl groups, plays a specific role in this process, particularly when the threonine side chain hydroxyl group also requires protection.
Integration into Fmoc and Boc Strategies
In SPPS, two primary strategies are employed based on the temporary α-amino protecting group: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) csic.esbiosynth.com. While Fmoc/tBu (tert-butyl) is the most common orthogonal combination in modern SPPS, the Boc/Bzl (benzyl) combination is also utilized biosynth.comiris-biotech.de.
The Z group on the α-amino position of this compound is typically associated with solution-phase peptide synthesis, where it is removed by catalytic hydrogenation or strong acids like HBr/CF3COOH/HF ekb.egbachem.com. However, the benzyl (B1604629) ester (OBzl) protecting group on the carboxyl terminus is compatible with Boc chemistry in SPPS, as it can be cleaved under strong acidic conditions, such as HF, which are used for global deprotection and cleavage from the resin in Boc strategy peptide.compeptide2.com. The OBzl group is generally stable to the milder acidic conditions used for Boc removal (e.g., TFA) but is labile to stronger acids iris-biotech.de.
While Fmoc chemistry typically uses tert-butyl-based side-chain protection for serine and threonine (Fmoc-Thr(tBu)-OH) iris-biotech.depeptide.com, the benzyl ester (OBzl) is also listed as a side-chain protecting group that can be cleaved by catalytic hydrogenation or trifluoroacetic acid in solution synthesis, although its stability to TFA in SPPS might be limited bachem.com. The Z group, while not a standard temporary α-amino protector in SPPS, can be used for side-chain protection in Boc chemistry and is removed by catalytic hydrogenation bachem.compeptide.com.
Impact on Coupling Efficiency and Side Reactions in SPPS
The efficiency of coupling protected amino acids in SPPS is crucial for obtaining high yields and purity of the final peptide csic.espeptide2.com. Side reactions can occur, leading to impurities csic.esbachem.com. The choice of protecting groups and coupling reagents influences these factors bachem.com.
While specific data on the coupling efficiency and side reactions directly involving this compound in SPPS were not extensively detailed in the search results, general principles of peptide synthesis apply. The presence of appropriate protecting groups, like the Z and OBzl groups in this compound, is essential to prevent unwanted side reactions involving the α-amino and carboxyl groups during the coupling cycles biosynth.compeptide.com. For instance, protecting the carboxyl group as a benzyl ester prevents its reaction with coupling reagents or other nucleophiles peptide.com. Similarly, the Z group protects the α-amino group from reacting prematurely peptide.com.
Side reactions in SPPS can include incomplete coupling, racemization, and side-chain modifications csic.esbachem.com. The nature of the amino acid, the protecting groups, and the reaction conditions all contribute to the likelihood of these side reactions bachem.commdpi.com. For threonine, potential side reactions include O-acylation during coupling if the hydroxyl group is unprotected, and O-N migration during deprotection acs.org. Using a protected form like this compound, where the hydroxyl group is typically unprotected or protected separately (e.g., as a benzyl ether, although this compound specifically refers to the carboxyl benzyl ester), helps mitigate some of these issues.
Prevention of Racemization in Threonine-Containing Sequences
Racemization, the epimerization of a chiral amino acid from the L to the D configuration, is a significant concern in peptide synthesis as it leads to diastereomeric impurities that are difficult to remove peptide2.commdpi.comsquarespace.com. Urethane (B1682113) protecting groups, such as the Z (benzyloxycarbonyl) and Boc groups, are known to suppress racemization during activation and coupling peptide2.comnih.gov.
The Z group on the α-amino position of this compound is a urethane-type protecting group, which helps to minimize racemization of the threonine residue during the activation and coupling steps in peptide synthesis peptide2.comnih.gov. While the primary mechanism of racemization often involves the formation of an oxazol-5(4H)-one intermediate, urethane protecting groups inhibit this pathway peptide2.commdpi.com.
Although threonine is generally considered less prone to racemization compared to amino acids like histidine or cysteine, particularly under standard Fmoc coupling conditions, the use of a Z-protected threonine derivative like this compound in solution phase or fragment condensation strategies contributes to maintaining chiral integrity squarespace.comnih.gov.
Utilization in Solution-Phase Peptide Synthesis and Fragment Condensation
Solution-phase peptide synthesis (LPPS) involves carrying out coupling and deprotection steps in a homogeneous solution bachem.comresearchgate.net. This method is often preferred for the synthesis of shorter peptides or for the preparation of protected peptide fragments that are subsequently coupled to form larger polypeptides (fragment condensation) bachem.compeptide.com. This compound is particularly relevant in solution-phase synthesis due to the common use of Z and Bzl protecting groups in this methodology bachem.compeptide.com.
Strategic Use in Large-Scale Polypeptide Manufacturing
For large-scale production of polypeptides, solution-phase synthesis or a combination of solution and solid-phase methods is often employed bachem.combachem.com. The ability to handle larger quantities of material and the potential for easier purification of intermediates are advantages of solution synthesis bachem.com.
While specific examples of this compound's direct use in the large-scale manufacturing of entire polypeptides were not explicitly detailed, its role as a protected building block within Z/Bzl-based solution synthesis strategies contributes to the feasibility of large-scale production of peptides containing threonine. Fragment condensation, which can utilize protected fragments synthesized in solution, is a strategy employed for the synthesis of larger peptides peptide.com.
Application in the Synthesis of Specific Dipeptide and Tripeptide Precursors
This compound is a suitable precursor for the synthesis of specific dipeptides and tripeptides in solution phase. In this context, it can serve as either the N-terminal or C-terminal protected amino acid, or as an internal residue, depending on the desired sequence.
For instance, this compound can be coupled with a free amino acid ester to form a dipeptide with the Z group and OBzl group intact. Alternatively, the Z group can be removed to allow coupling with a protected amino acid, or the benzyl ester can be hydrolyzed to allow coupling with an amino acid ester.
Contribution to the Synthesis of Biologically Active Peptides and Analogs
The incorporation of protected amino acids like this compound is crucial in the synthesis of peptides with diverse biological activities. The protecting groups facilitate controlled coupling reactions and prevent unwanted side reactions involving the amino, carboxyl, and hydroxyl functionalities of threonine.
Precursors for Peptide Sweeteners and Prodrugs
This compound has been utilized in the synthesis of amino acid esters of acetylsalicylic acid, which are described as prodrugs google.com. Prodrugs are inactive or less active compounds that are converted into the active drug within the body, often designed to improve properties such as bioavailability, solubility, or targeting google.commdpi.com. The use of protected amino acids like this compound in the formation of these ester linkages allows for selective coupling and subsequent deprotection to yield the desired prodrug structure google.com. The benzyl ester (OBzl) and benzyloxycarbonyl (Z) protecting groups are commonly used in peptide synthesis and can be removed under specific conditions, such as hydrogenation google.com. The concept of using amino acids as a moiety to create prodrugs is well-established, aiming to enhance therapeutic qualities google.com.
Glycosylated Peptides and Glycopeptide Synthesis
The synthesis of glycosylated peptides and glycopeptides, which are important in various biological processes, often involves the use of protected glycosylated amino acids. While this compound itself is not a glycosylated amino acid, threonine is an amino acid that undergoes O-glycosylation, where a sugar moiety is attached to the hydroxyl group of the threonine side chain google.com. Protected glycosylated threonine derivatives, such as Fmoc-Thr(β-D-GlcNAc(Ac)3)-OH, are used as building blocks in solid-phase peptide synthesis (SPPS) to create defined glycopeptides rsc.org. The Z and OBzl protecting groups on this compound are compatible with certain peptide synthesis strategies, particularly Boc/Bzl chemistry peptide.combiosynth.com. The synthesis of glycosylated peptides can involve coupling protected glycosylated amino acids to a growing peptide chain google.comnih.gov. For instance, protected glycosylated threonine derivatives have been reacted with peptide fragments containing protected lysine (B10760008) residues (e.g., H-Lys(Z)-Pro-Arg(NO2)-OBzl) in solution synthesis nih.gov. This highlights the relevance of protected amino acids and their compatibility in the synthesis of complex glycosylated structures.
Scaffolds for Proteasome Inhibitors
Peptides and peptide derivatives have been explored as inhibitors of the proteasome, a cellular complex responsible for protein degradation heraldopenaccess.usnih.govelifesciences.org. The synthesis of peptide-based proteasome inhibitors often involves the use of protected amino acids. For example, peptide aldehydes with Cbz (Z) and Boc protecting groups have been synthesized and evaluated for their proteasome inhibitory activity nih.gov. Another study on cytotoxic peptides with proteasome inhibitory effects describes the synthesis of peptides containing protected amino acids such as Thr(tBu), His(Bzl), Thr(Bzl), Glu(OtBu), and Thr(OBzl) nih.gov. Specifically, the peptide 4E11, which showed cytotoxic effects, has the sequence Ac-Thr(OBzl)-Glu(OtBu)-Glu(OBzl)-Asp(OtBu)-Glu(OtBu)-Gly-Bza, explicitly containing a Thr(OBzl) residue nih.gov. This demonstrates the direct use of threonine protected with a benzyl ester, as present in this compound, as a component in the synthesis of potential proteasome inhibitors. The synthesis of other proteasome inhibitors has also involved peptide coupling procedures researchgate.net.
This compound in the Context of Peptide Backbone Modifications and Cyclization
Protecting groups play a significant role in strategies for modifying the peptide backbone and inducing cyclization, which can influence peptide conformation and biological activity uniupo.itresearchgate.netthieme-connect.de.
Development of Backbone Cyclic Peptides with Z/OBzl Protecting Group Combinations
Backbone cyclization is a strategy used to constrain peptide conformation and enhance stability uniupo.itresearchgate.net. This process involves forming a cyclic structure through linkages involving the peptide backbone atoms rather than just the side chains or termini researchgate.net. The synthesis of backbone cyclic peptides often requires careful selection of protecting group strategies. The protecting group combination of Z/OBzl in a dipeptide unit has been explored in the context of synthesizing backbone cyclic peptides nih.gov. However, this specific combination, when used in conjunction with Boc/OtBu for the N-functionalized moiety, was found to lead to the formation of 2-ketopiperazine during hydrogenation, indicating potential limitations or specific considerations when using Z/OBzl in certain backbone cyclization approaches nih.gov. Despite this, the investigation into such combinations highlights the relevance of Z and OBzl protected amino acids in the development and study of modified peptide architectures. Different protecting group strategies are employed in peptide synthesis to achieve selective deprotection and cyclization rsc.org.
Mechanistic and Kinetic Studies Involving Z Thr Obzl
Mechanism of Cleavage of Z and OBzl Protecting Groups
Hydrogenolytic Deprotection Mechanisms
Hydrogenolysis is a widely used method for cleaving benzyl-type protecting groups like Z and OBzl thieme-connect.deorganic-chemistry.org. This process typically involves the use of a hydrogen source (such as hydrogen gas or a hydrogen donor) and a catalyst, commonly palladium on carbon (Pd/C) organic-chemistry.orgtotal-synthesis.com.
The mechanism of hydrogenolytic cleavage of the Z group involves a reduction with H₂, which releases toluene (B28343) and a free carbamate (B1207046) total-synthesis.com. The carbamate then readily undergoes decarboxylation to yield the deprotected amine total-synthesis.com. For benzyl (B1604629) esters (like OBzl), hydrogenolysis cleaves the benzyl-oxygen bond, releasing toluene and the free carboxylic acid organic-chemistry.org. The mechanism is believed to involve the catalytic activation of hydrogen and the benzyl group on the metal surface, leading to the scission of the C-O bond.
Transfer hydrogenation, using hydrogen donors such as cyclohexene, cyclohexa-1,4-diene, formic acid, or ammonium (B1175870) formate, can also be employed for Z deprotection and offers a more rapid reaction compared to catalytic hydrogenation with H₂ thieme-connect.de. Formic acid, for instance, has been found to be an efficient hydrogen donor for the catalytic transfer hydrogenation of benzyl-type protecting groups, including benzyl esters, often achieving quantitative cleavage in minutes at room temperature thieme-connect.de.
Acid-Labile Deprotection Considerations
While hydrogenolysis is the primary method for cleaving Z and OBzl groups, they can also be removed under acidic conditions, although this is generally less common for selective deprotection in complex molecules due to the potential for side reactions iris-biotech.detotal-synthesis.com. The Z group is generally stable to mild acids but can be cleaved by harsh conditions, such as excess HCl or HBr total-synthesis.com. The mechanism involves protonation of the carbamate followed by liberation through an Sɴ2 mechanism and decarboxylation total-synthesis.com.
Benzyl esters (OBzl) are also acid-labile and can be cleaved by strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) iris-biotech.depeptide.com. Milder acidic conditions, such as 10% acetic acid, can also cleave OBzl groups iris-biotech.de. The acid-catalyzed cleavage of benzyl esters typically proceeds via a unimolecular (Aɴ1) or bimolecular (Aɴ2) mechanism, depending on the specific acid and conditions used. The lability of benzyl-based protecting groups to acidic conditions is a key consideration in choosing orthogonal protecting group strategies in peptide synthesis iris-biotech.de.
Kinetic Analysis of Reactions Utilizing Z-Thr-OBzl
Kinetic studies involving this compound provide insights into its reactivity and behavior in various chemical and biochemical processes.
Reaction Rates in Peptide Coupling Reactions
In peptide synthesis, the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another is a central step. When this compound is used as a building block, its reactivity in peptide coupling reactions is influenced by the presence of the protecting groups. The Z group on the amino terminus suppresses the nucleophilic character of the amine, while the OBzl group on the carboxyl terminus activates the carboxyl group for coupling after its removal or activation.
While specific kinetic data for this compound in various coupling reactions were not extensively detailed in the search results, the general principles of peptide coupling kinetics apply. The reaction rate is influenced by the coupling reagent used, the solvent, the concentration of reactants, and the presence of catalysts or additives. The Z and OBzl groups are designed to be stable under typical peptide coupling conditions, only being removed when desired thieme-connect.de.
Enzymatic Reaction Kinetics with this compound Derivatives
Enzymatic reactions involving this compound derivatives can occur, particularly if the enzyme is capable of recognizing and acting upon the protected amino acid or a peptide containing it. Some proteases, for example, exhibit specificity for substrates with certain N-terminal protecting groups like the Z group researchgate.net.
Research on post-proline cleaving enzyme has shown it is competitively inhibited by peptides with N-protecting groups like Z researchgate.net. This indicates that the enzyme can interact with Z-protected substrates, and kinetic studies (specifically inhibition kinetics) can be performed to understand the nature of this interaction researchgate.net.
Studies on protease-catalyzed oligomerization have shown that the presence of a benzyl ester group on amino acid monomers can enhance substrate affinity and broaden enzyme specificity acs.org. While this study focused on Ala-OBzl and Gly-OBzl, it suggests that the OBzl group in this compound could similarly influence its interaction and kinetic behavior with enzymes capable of acting on amino acid esters acs.org. The ester group can improve the initiation of the catalytic process acs.org.
Impact of Protecting Groups on Substrate Specificity and Enzyme Efficiency
For enzymes that recognize free amino or carboxyl groups, the presence of Z or OBzl will prevent binding and catalysis. However, some enzymes, particularly proteases, have active sites that can accommodate or even favorably interact with certain protecting groups researchgate.net. As mentioned earlier, the Z group can be recognized by some enzymes, leading to inhibition or, in some cases, acting as a recognition element for cleavage at a specific site researchgate.net.
Steric and Electronic Effects of OBzl Group on Enzyme-Substrate Interactions
The benzyl ester (OBzl) group is relatively bulky compared to smaller protecting groups like methyl or ethyl esters. The presence of such a group near the active site of an enzyme can introduce steric hindrance, potentially affecting the binding affinity and orientation of the substrate within the enzyme's active site. researchgate.net The shape and size of the protecting group play a role in how well the substrate fits into the enzyme's binding pocket, which is crucial for effective catalysis. nih.govresearchgate.net
Electronic effects from the OBzl group, although generally less pronounced than steric effects in some enzymatic reactions, can also influence enzyme-substrate interactions. researchgate.net The electronic properties of substituents near an ester bond can affect the susceptibility of that bond to enzymatic hydrolysis. researchgate.net However, some studies suggest that in certain cases, the electronic effects of substituents on phenyl rings, such as those in benzyl esters, may not have a significant impact on the metabolism of ester derivatives compared to steric effects. researchgate.net The interaction between the enzyme and the substrate's backbone and side chains, including the protecting groups, determines the specificity and efficiency of the enzymatic reaction. nih.govontosight.ai
Correlation between Protecting Group Size and Reaction Rates in Biocatalysis
In biocatalysis, the size of a protecting group can significantly influence the rate of enzyme-catalyzed reactions, particularly deprotection reactions. researchgate.net Larger protecting groups, such as the benzyl ester, can create greater steric hindrance around the reactive center, making it more difficult for the enzyme to access and act upon the substrate. researchgate.net This increased steric bulk can lead to slower reaction rates compared to substrates with smaller or less bulky protecting groups. researchgate.net
Computational Chemistry and Modeling of Z Thr Obzl and Its Interactions
Molecular Docking and Simulation Studies of Z-Thr-OBzl with Enzymes
Molecular docking and simulation studies are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a larger biological target, like an enzyme. These methods aim to determine the preferred orientation (binding mode) of the ligand within the enzyme's active site and estimate the strength of the interaction (binding affinity).
Prediction of Binding Modes and Affinities
Molecular docking algorithms explore various possible binding poses of this compound within the enzyme's binding pocket and score these poses based on their estimated binding energy. This process helps in identifying the most likely orientations and interactions that stabilize the complex. The binding affinity is typically expressed as a docking score or estimated binding free energy, with lower values generally indicating stronger binding.
Studies involving molecular docking can predict the binding modes and affinities of various compounds, including peptide derivatives, to enzymes. For instance, molecular docking simulations have been explored to understand the structural basis of enzyme selectivity and compare the relative binding affinities of different derivatives to an enzyme's active site researchgate.net. Docking programs often use empirical potential energy functions to calculate binding energies, considering van der Waals, electrostatic interactions, and hydrogen bonds researchgate.net.
Molecular dynamics (MD) simulations are often used to complement docking studies by providing a dynamic view of the binding process and the stability of the resulting complex over time nih.govmdpi.com. While docking offers a static snapshot of the predicted binding pose, MD simulations account for the flexibility of both the ligand and the enzyme, allowing for a more realistic representation of their interactions in a dynamic environment, including the influence of the solvent nih.gov. The stability and convergence of ligand-enzyme complexes can be investigated using MD simulations, often assessed by analyzing parameters like root mean square deviation (RMSD) nih.govmdpi.com.
Elucidation of Enzyme Selectivity Mechanisms
Computational studies, including molecular docking and dynamics simulations, can provide insights into the mechanisms underlying enzyme selectivity towards specific substrates or inhibitors. By analyzing the interactions formed between this compound (or peptide conjugates containing it) and different enzymes, researchers can identify the key residues in the enzyme's active site that are crucial for recognition and binding.
Molecular docking simulations can help apprehend the structural basis of enzyme selectivity by comparing the binding affinities of different derivatives to the enzyme's active site researchgate.net. The position and orientation of a potential substrate in a binding site can be predicted researchgate.net. Molecular dynamics simulations can further reveal how the dynamics and flexibility of the enzyme and the ligand contribute to selective binding. Changes in the interaction of a substrate with specific enzyme residues can influence stereospecificity, as shown in computational studies of D-aminopeptidase rsc.orgnih.gov. Structural features of ligands can also influence the composition of the enzyme's subsite, affecting selectivity mdpi.com.
Conformational Analysis of this compound and its Peptide Conjugates
The three-dimensional structure, or conformation, of this compound and peptides containing it significantly influences their physical, chemical, and biological properties. Computational methods are essential for exploring the accessible conformational space of these molecules.
Theoretical Studies on Peptide Conformation in Various Solvents
Theoretical studies, often employing molecular mechanics (MM) or quantum mechanical (QM) methods, are used to analyze the conformational preferences of peptides and their conjugates in different solvent environments nih.govmdpi.com. The polarity of the solvent can significantly affect the preferred conformation of peptides researchgate.netresearchgate.net.
All-atom molecular dynamics simulations are a widely used technique for studying peptide structures in various solutions, including aqueous and organic solvents researchgate.net. These simulations provide atomistic details of conformational changes influenced by the environment researchgate.net. QM-based methods are generally considered more accurate for predicting conformational propensities, even though they are computationally more intensive than classical MM methods, especially for larger systems with explicit solvent molecules nih.gov. However, MM-based MD studies can also provide quality data relatable to experimental observations nih.gov.
Conformational analysis can involve determining energy-minimized conformations in gas phase and solution using methods like GMMX and GBSA solvation models with appropriate force fields researchgate.net. Theoretical calculations can explore the stability of different conformers and their relative energies iiserpune.ac.in.
Influence of this compound on Secondary Structure Formation in Peptides
The incorporation of modified amino acids like this compound into peptide sequences can influence the formation and stability of secondary structures such as alpha-helices, beta-sheets, and turns. Computational studies can help elucidate how this compound affects the conformational landscape and secondary structure propensity of peptides.
Computational methods can predict the 3D structures of peptides, contributing to understanding the relationship between peptide sequence and function frontiersin.org. Molecular dynamics simulations can be used to refine peptide models and study their conformational stability frontiersin.org. The choice of solvent can also influence peptide structure and secondary structure formation researchgate.netfrontiersin.org.
Studies on peptides containing non-canonical amino acids have shown that these modifications can alter secondary structures compared to peptides composed solely of L-amino acids nih.gov. They can stabilize specific structural conformations and promote novel peptide topologies nih.gov. For example, D-amino acids can stabilize alpha-helices, beta-turns, and beta-hairpins rsc.orgnih.gov. The extent of secondary structure, rather than just chain length, can define the mechanism of electron transfer in peptides researchgate.net.
Quantum Chemical Calculations on this compound Reactivity
Quantum chemical calculations provide a more detailed electronic description of molecules and can be used to study their reactivity. These methods are based on solving the Schrödinger equation and can provide insights into reaction mechanisms, transition states, and energy barriers.
DFT (Density Functional Theory) is a widely used quantum chemical method for calculating the potential energy surface of a system and studying reactivity scienceopen.commdpi.com. These calculations can help predict chemical reactivity and understand the movement of atoms in chemical reactions scienceopen.com.
Quantum chemical calculations can be used to study the electronic structure, energetics, and spectroscopic properties of molecules nih.gov. They can also be applied to study the kinetics of reactions and regioselectivity mdpi.com. Parameters such as HOMO-LUMO energies, ionization potential, electron affinity, chemical hardness, and electrophilicity index can be calculated to assess the kinetic stability and chemical reactivity of compounds researchgate.net. The variation of energy and the energy gap between HOMO and LUMO can be studied in different phases, such as gas phase and in the presence of a solvent researchgate.net. A large energy gap generally reflects higher kinetic stability and lower chemical reactivity researchgate.net.
Understanding Electronic Structure and Reaction Pathways
The electronic structure of a molecule dictates its chemical behavior. Computational methods, particularly DFT, can be used to calculate the distribution of electrons within this compound, providing information about partial charges, molecular orbitals, and electrostatic potential. scispace.comyoutube.comfrontiersin.orgyoutube.com This information is crucial for understanding where the molecule is likely to be attacked by nucleophiles or electrophiles, or where it might participate in hydrogen bonding. rowansci.comrsc.orgmdanalysis.orgsmu.eduuiuc.edu
Computational studies can also be used to map potential energy surfaces and identify transition states for chemical reactions involving this compound. pitt.edursc.orgresearchgate.netnih.govmethodist.edursc.org This allows for the theoretical exploration of reaction mechanisms, such as the removal of the Z or OBzl protecting groups, or reactions involving the threonine side chain or the peptide coupling reaction where this compound might be a reactant. For instance, catalytic hydrogenation is a common method for removing the Z and OBzl groups. researchgate.net Computational modeling could provide insights into the energetics and transition states of such catalytic processes. Studies on related protected amino acids and peptides illustrate the application of computational methods to understand reaction mechanisms in peptide synthesis. researchgate.netnih.govrsc.org
Prediction of Reactivity and Stability in Different Chemical Environments
Computational chemistry plays a vital role in predicting how a molecule will react and its stability under various conditions, including different solvents, temperatures, and in the presence of catalysts or other reactants. pitt.edumdanalysis.orgmethodist.edu By calculating reaction barriers and free energies, it is possible to assess the feasibility and selectivity of different reaction pathways. pitt.edursc.orgnih.govrsc.org
The reactivity of this compound is largely influenced by its protecting groups. The Z group is typically removed by hydrogenolysis or treatment with strong acids, while the OBzl group is commonly cleaved by hydrogenolysis or saponification. researchgate.net Computational studies could help predict the relative ease of removal of these groups under different conditions and the potential for side reactions, such as racemization of the threonine residue. While specific computational predictions for this compound's reactivity and stability in diverse environments are not extensively detailed in the search results, general computational approaches are applied to understand the behavior of protected amino acids in peptide synthesis. researchgate.netnih.govrsc.org For example, computational studies have investigated the stability of related protected amino acids and peptides in the context of specific reactions or environments, such as enzymatic reactions or solid-phase synthesis. researchgate.netmdpi.comnih.gov
The stability of this compound in different solvents and under varying pH conditions is also amenable to computational investigation using techniques like molecular dynamics simulations with explicit solvent models or continuum solvation models. acrospharma.co.krrowansci.commethodist.edu These studies can help predict the molecule's conformation and potential for degradation or reaction in different chemical milieus.
Advanced Analytical Techniques for Z Thr Obzl Research
High-Resolution Mass Spectrometry (HR-MS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the exact mass of a molecule, providing a high degree of certainty in identifying and confirming the molecular formula of Z-Thr-OBzl and its reaction products. Unlike low-resolution mass spectrometry, HR-MS can distinguish between ions with very similar nominal masses, offering elemental composition information. labmanager.com This is particularly valuable in organic synthesis to confirm the formation of the desired product and identify potential byproducts or impurities.
In the context of this compound, HR-MS is employed to verify the molecular weight and elemental composition of the synthesized compound. For example, in the synthesis of carbonylated peptides, HR-MS has been used to confirm the formation of Z-Thr(O)-OBzl, with a found m/z of 364.128 corresponding to the calculated mass for [C₁₉H₁₉NO₅ + Na]⁺ (364.116). nih.gov Similarly, HR-MS confirmed the masses of related oxidized and protected threonine derivatives synthesized from this compound. nih.gov The technique is sensitive enough to detect ions from samples at concentrations between 1 and 50 μM, typically dissolved in methanol (B129727) or acetonitrile. utmb.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the detailed structure of organic molecules, including this compound. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides information about the types, numbers, and connectivity of atoms within a molecule. youtube.com
For this compound, both ¹H NMR and ¹³C NMR spectroscopy are crucial for confirming the presence and arrangement of all hydrogen and carbon atoms, respectively. The chemical shifts, splitting patterns, and integration of signals in the ¹H NMR spectrum provide detailed insights into the different proton environments within the molecule, including the characteristic signals from the carbobenzoxy (Z) group, the threonine backbone, and the benzyl (B1604629) ester (OBzl) group. mrcolechemistry.co.uk ¹³C NMR spectroscopy complements this by revealing the different carbon environments. nih.gov Conformation to the expected structure based on NMR spectra is a standard criterion for confirming the identity and purity of protected amino acid derivatives like this compound. ruifuchem.com NMR spectroscopy can also be used to study the enantiomeric purity of amino acids and their derivatives, sometimes by analyzing related dipeptide derivatives. cdnsciencepub.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique essential for assessing the purity of this compound and monitoring the progress of reactions in which it is involved. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. torontech.com
The purity of this compound is routinely determined by HPLC, with reported purities often exceeding 98%. ruifuchem.comvwr.comvwr.com The HPLC chromatogram provides a profile of the sample, where each peak represents a different component. The area under the peak corresponding to this compound relative to the total area of all peaks gives an estimate of its purity. torontech.com
HPLC is also invaluable for monitoring chemical reactions involving this compound. By taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can track the consumption of the starting material (this compound), the formation of the product, and the appearance of any byproducts. chromatographyonline.comsci-hub.se This allows for optimization of reaction conditions and determination of reaction completion. sigmaaldrich.comfrontiersin.org For instance, HPLC has been used to monitor oxidation reactions of this compound. nih.gov Monitoring cleavage reactions in peptide synthesis, which might involve removing the OBzl protecting group, is also commonly done by HPLC. sigmaaldrich.com
Circular Dichroism (CD) Spectroscopy for Conformational Studies of Peptide Conjugates
Circular Dichroism (CD) spectroscopy is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.compmda.go.jpcreative-proteomics.com While this compound itself is a chiral molecule due to the L-threonine moiety, CD spectroscopy is particularly powerful for studying the conformation of larger molecules, such as peptides and proteins, that incorporate protected amino acids like this compound. jascoinc.comnih.gov
Future Research Directions and Potential Innovations for Z Thr Obzl
Exploration of Novel Synthetic Routes to Z-Thr-OBzl with Enhanced Green Chemistry Principles
Future research in the synthesis of this compound could focus on developing novel routes that align with green chemistry principles. This involves minimizing or eliminating the use of hazardous substances, improving atom economy, and reducing waste generation. Current methods for introducing the Cbz and benzyl (B1604629) ester protecting groups often involve reagents and solvents that are not considered environmentally benign. scirp.org Exploring alternative reaction conditions, catalysts, and solvents, such as the use of bio-sourced catalysts or greener solvent systems (e.g., water, ionic liquids, or supercritical fluids), could lead to more sustainable synthetic pathways for this compound. mdpi.comnih.govacs.org Techniques like microwave-assisted synthesis, ultrasound-assisted synthesis, or flow chemistry could also be investigated to improve reaction efficiency and reduce energy consumption. nih.gov Computer-aided synthesis planning tools are increasingly being used to identify greener synthetic routes for chemical compounds, which could be applied to this compound synthesis. mit.edu
Development of this compound Analogs with Tunable Protecting Group Properties
Innovations could involve the development of this compound analogs where the protecting groups (Z and OBzl) are modified to possess tunable properties. This could include designing protecting groups that are selectively cleavable under milder conditions or in response to specific stimuli (e.g., light, pH changes, or enzymatic activity). wgtn.ac.nzsigmaaldrich.com Such "smart" protecting groups would offer greater control and orthogonality in complex peptide synthesis or in applications where in situ deprotection is required. masterorganicchemistry.compeptide.com Research could explore incorporating functionalities into the benzyl or carbobenzyloxy groups that alter their lability or introduce new characteristics, such as improved solubility or compatibility with specific reaction conditions. uwo.ca The development of orthogonal protecting group strategies is crucial for the synthesis of complex peptides, including branched or cyclic structures. sigmaaldrich.compeptide.com
Applications in Directed Evolution and Biocatalysis for Threonine-Containing Peptides
This compound, as a source of protected threonine, could find expanded applications in directed evolution and biocatalysis for the synthesis of threonine-containing peptides. Directed evolution is a powerful technique used to engineer enzymes with enhanced catalytic activity, selectivity, or stability for specific reactions. nih.govnobelprize.orgresearchgate.net By providing protected threonine in a suitable format, researchers could potentially engineer biocatalysts (enzymes) that efficiently incorporate or modify threonine residues within peptides or proteins. mdpi.comfrontiersin.orgnih.gov This could lead to the biocatalytic synthesis of complex peptides containing threonine, potentially offering more environmentally friendly and selective routes compared to traditional chemical synthesis. nobelprize.org Research could focus on developing enzyme systems that are compatible with protected amino acid derivatives like this compound.
Integration of this compound into Advanced Materials Science and Nanotechnology
The integration of amino acid derivatives into advanced materials and nanotechnology is an emerging area of research. materialsscienceconference.comkisr.edu.kw this compound, with its combination of an amino acid core and hydrophobic protecting groups, could potentially be utilized in the design and synthesis of novel materials. For instance, it could serve as a building block for self-assembling peptide- amphiphiles or other supramolecular structures with potential applications in drug delivery, tissue engineering, or biosensing. researchgate.net The controlled assembly of molecules at the nanoscale is a key aspect of nanotechnology, and amino acid-based building blocks offer unique opportunities due to their inherent chirality and ability to form ordered structures. scienceopen.com Research could explore incorporating this compound into polymers, hydrogels, or nanoparticles to impart specific properties or functionalities. scienceopen.com
Computational Design of this compound Based Inhibitors or Probes
Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to design and predict the binding affinity of small molecules to biological targets. researchgate.netacs.orgnih.gov this compound or its derivatives could serve as a starting point for the computational design of inhibitors or probes targeting enzymes or receptors where threonine plays a crucial role in binding or activity. nih.govbiorxiv.org By computationally modifying the structure of this compound, researchers could design molecules with improved binding characteristics or selectivity for specific biological targets. nih.gov This approach could accelerate the discovery of new therapeutic agents or molecular tools for studying biological processes. acs.org For example, peptide aldehydes containing protected amino acids like Boc-Ser(OBzl) have been computationally docked to explore binding modes with enzymes like the 20S proteasome. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Z-Thr-OBzl, and what analytical techniques are recommended for confirming its purity and structure?
- Methodological Answer : The synthesis of this compound typically involves glycosylation using trichloroacetimidate or boron trifluoride etherate catalysts, followed by catalytic hydrogenation and acylation with Fmoc-OSu . Key analytical techniques include:
- NMR spectroscopy for verifying stereochemical configuration and purity.
- HPLC with reverse-phase columns to assess chromatographic purity.
- Mass spectrometry (MS) for molecular weight confirmation.
Researchers should document reaction conditions (e.g., solvent, temperature, catalyst ratio) and provide raw spectral data in supporting information to ensure reproducibility .
Q. What are the key considerations in selecting protecting groups for threonine residues when designing this compound derivatives?
- Methodological Answer : The benzyl (Bzl) group is commonly used due to its stability under acidic and basic conditions during glycosylation. Researchers must evaluate:
- Compatibility with other protecting groups (e.g., Fmoc for solid-phase peptide synthesis).
- Deprotection methods (e.g., hydrogenolysis for benzyl removal).
- Stability during prolonged reaction times, particularly in the presence of Lewis acids like BF₃·Et₂O .
Q. How should researchers document and report the synthesis of this compound to ensure reproducibility in academic publications?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by:
- Including detailed experimental procedures (catalyst amounts, reaction times, purification steps).
- Limiting main-text characterization data to five compounds; additional data should be in supplementary materials.
- Citing prior literature for known compounds and providing full spectral evidence for novel derivatives .
Advanced Research Questions
Q. How can researchers address competing glycosylation side reactions when using this compound in peptide synthesis?
- Methodological Answer : Competing α/β-glycosylation outcomes can be minimized by:
- Optimizing catalyst choice (e.g., trimethylsilyl trifluoromethanesulfonate for α-selectivity vs. BF₃·Et₂O for β-selectivity) .
- Conducting kinetic studies to identify ideal reaction termination points.
- Using orthogonal protecting groups to isolate intermediates for HPLC or TLC monitoring .
Contradictory data on selectivity should be resolved through systematic replication of prior studies and meta-analyses of reaction conditions .
Q. What strategies are effective in resolving contradictory data regarding the efficiency of α- vs. β-glycosylation using this compound?
- Methodological Answer :
- Perform comparative studies using identical substrates but varying catalysts, solvents, and temperatures.
- Employ computational modeling (e.g., density functional theory (DFT)) to predict thermodynamic favorability of α/β pathways.
- Validate hypotheses through kinetic isotope effect (KIE) studies or isotopic labeling .
Contradictions often arise from unaccounted variables (e.g., trace moisture); rigorous control of anhydrous conditions is critical .
Q. How can computational modeling be integrated with experimental data to predict the stereochemical outcomes of this compound glycosylation reactions?
- Methodological Answer :
- Use molecular docking software (e.g., AutoDock) to simulate sugar donor-acceptor interactions.
- Compare computational predictions (e.g., transition-state energies) with empirical NMR data on glycosidic bond configuration.
- Publish raw computational input/output files alongside experimental data to enable peer validation .
Q. What experimental design principles should guide the scaling of this compound synthesis from milligram to gram quantities?
- Methodological Answer :
- Conduct small-scale optimization (e.g., Design of Experiments (DoE)) to identify critical parameters (catalyst loading, solvent volume).
- Address purification challenges at scale: switch from column chromatography to recrystallization or gradient precipitation.
- Monitor batch-to-batch consistency using statistical process control (SPC) charts for yield and purity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
